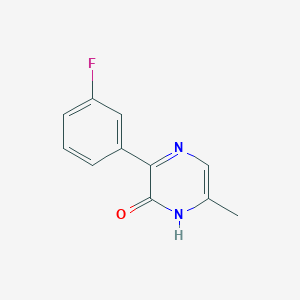
3-(3-Fluorophenyl)-6-methyl-1,2-dihydropyrazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluorophenyl)-6-methyl-1,2-dihydropyrazin-2-one is a chemical compound that belongs to the class of dihydropyrazinones This compound is characterized by the presence of a fluorophenyl group and a methyl group attached to the dihydropyrazinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-6-methyl-1,2-dihydropyrazin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-fluoroaniline with a suitable diketone, followed by cyclization to form the dihydropyrazinone ring. The reaction conditions often include the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Fluorophenyl)-6-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl oxides, while substitution can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
3-(3-Fluorophenyl)-6-methyl-1,2-dihydropyrazin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3-Fluorophenyl)-6-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact pathways and targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Another compound with a fluorophenyl group, used in similar research applications.
3-Fluoroamphetamine: A stimulant with a fluorophenyl group, known for its psychoactive properties.
Uniqueness
3-(3-Fluorophenyl)-6-methyl-1,2-dihydropyrazin-2-one is unique due to its specific structural features, such as the combination of a fluorophenyl group and a dihydropyrazinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H9FN2O |
|---|---|
Poids moléculaire |
204.20 g/mol |
Nom IUPAC |
3-(3-fluorophenyl)-6-methyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C11H9FN2O/c1-7-6-13-10(11(15)14-7)8-3-2-4-9(12)5-8/h2-6H,1H3,(H,14,15) |
Clé InChI |
ZMAWMZNOWMLUHF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=O)N1)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-[3,4'-bipyridine]-5-carbaldehyde](/img/structure/B13153930.png)
![5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole](/img/structure/B13153937.png)












